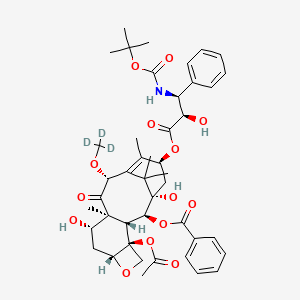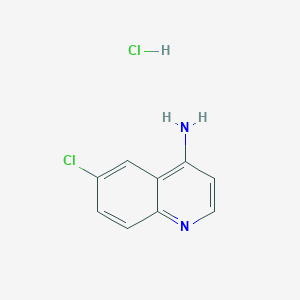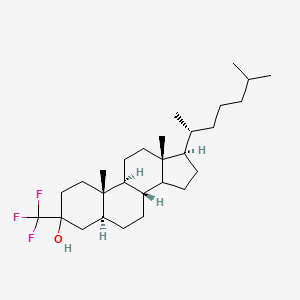
4’-Raloxifène-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].
Applications De Recherche Scientifique
4’-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating conditions like osteoporosis and hyperlipidemia.
Industry: Utilized in the development of pharmaceuticals targeting estrogen receptors[][2].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .
Industrial Production Methods
Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Mécanisme D'action
4’-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly ERα and ERβ. This binding inhibits the receptor’s activity, leading to reduced bone resorption and lower lipid levels. The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability [2][2].
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM with similar applications in osteoporosis treatment[][2].
Uniqueness
4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].
Propriétés
Numéro CAS |
334758-19-9 |
|---|---|
Formule moléculaire |
C₃₄H₃₇NO₉S |
Poids moléculaire |
635.72 |
Synonymes |
[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








